1,3-Dichloro-2,2-difluoropropane
Description
Contextualizing 1,3-Dichloro-2,2-difluoropropane within the Broader Field of Halogenated Alkanes
Halogenated alkanes, or haloalkanes, are alkanes containing one or more halogen substituents. This broad category of organic compounds has been pivotal in the development of refrigerants, solvents, propellants, fire retardants, and intermediates in organic synthesis. mdpi.comresearchgate.net The introduction of halogen atoms onto an alkane framework drastically alters the molecule's polarity, boiling point, density, and reactivity.
This compound, with the chemical formula C₃H₄Cl₂F₂, is a specific example of a hydrochlorofluorocarbon (HCFC). nih.gov It is structurally unique, featuring two chlorine atoms at the terminal positions (1 and 3) and two fluorine atoms at the central carbon (2). nih.gov This arrangement of different halogens on the propane (B168953) chain creates a molecule with distinct properties compared to other halogenated propanes like 1,3-dichloropropane (B93676) or isomers such as 1,1-dichloro-2,2-difluoropropane (B75328). wikipedia.orgnih.gov The presence of both chlorine and fluorine imparts a combination of characteristics that have been explored in various research contexts.
Evolution of Research Perspectives on Propane-Based Halogenated Compounds
The scientific focus on halogenated compounds has evolved significantly over the decades. mdpi.com Early research was often driven by the discovery of their utility as refrigerants (chlorofluorocarbons, or CFCs) and their chemical stability. However, the environmental impact of many of these compounds, particularly their role in ozone depletion, led to international regulations like the Montreal Protocol. mdpi.com
This shift prompted a new wave of research focused on finding suitable replacements with lower environmental impact. mdpi.com The focus turned towards hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs), which were seen as transitional or next-generation alternatives. Research in this era concentrated on the synthesis, thermodynamic properties, and performance evaluation of these new compounds. mdpi.com More recently, with growing concerns about the global warming potential of even these newer halogenated gases, research is increasingly directed towards compounds with minimal environmental footprints, such as hydrofluoroolefins (HFOs), and on developing halogen-free alternatives. mdpi.comacs.org
Within this evolving landscape, studies on specific propane-based halogenated compounds have often been part of broader investigations into structure-activity relationships, metabolic pathways, and potential applications as chemical intermediates. nih.gov For instance, research has explored the mutagenicity of various halogenated propanes, highlighting how the type and position of halogens can influence their biological activity. nih.gov
Scholarly Significance and Research Trajectories for this compound
While not as widely studied as some other halogenated alkanes, this compound holds scholarly significance as a model compound for understanding the effects of mixed halogen substitution on chemical reactivity and physical properties. Its synthesis and reactions provide insights into the selective introduction and transformation of functional groups in complex molecules.
One notable area of research involves its synthesis from precursors like 1,3-dichloroacetone (B141476). The conversion of a ketone to a difluorinated methylene (B1212753) group is a key transformation in organofluorine chemistry. The synthesis of 1,3-dichloroacetone itself can be achieved through methods such as the oxidation of glycerol (B35011) α,γ-dichlorohydrin or the chlorination of acetone. orgsyn.orggoogle.com
Research trajectories for compounds like this compound are often linked to their potential as building blocks in the synthesis of more complex molecules. The chlorine atoms at the 1 and 3 positions are reactive sites that can undergo nucleophilic substitution or elimination reactions, allowing for the introduction of other functional groups. This makes it a potential intermediate for creating novel fluorinated compounds with applications in materials science or pharmaceuticals.
Physicochemical Properties of this compound
The fundamental physical and chemical properties of this compound are crucial for its handling, application, and understanding its behavior in chemical reactions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₄Cl₂F₂ | nih.gov |
| Molecular Weight | 148.96 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 1112-36-3 | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2,2-difluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2F2/c4-1-3(6,7)2-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHYSKIMXVGQBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445951 | |
| Record name | 1,3-DICHLORO-2,2-DIFLUOROPROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-36-3 | |
| Record name | 1,3-DICHLORO-2,2-DIFLUOROPROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations of 1,3 Dichloro 2,2 Difluoropropane
Fluorination Strategies for Polychlorinated Propane (B168953) Precursors
A principal route to 1,3-Dichloro-2,2-difluoropropane involves the selective fluorination of a polychlorinated propane precursor, most notably 1,1,1,3,3-pentachloropropane. This transformation is typically accomplished through halogen exchange reactions, a cornerstone of organofluorine chemistry.
Halogen Exchange Reactions for Fluorine Incorporation
The Swarts reaction is a widely employed halogen exchange method for the synthesis of alkyl fluorides from alkyl chlorides or bromides. organicmystery.com This nucleophilic substitution reaction generally proceeds via an SN2 mechanism, where a fluoride anion displaces a heavier halogen atom. unacademy.com In the context of synthesizing this compound, the reaction involves heating a suitable polychlorinated propane with an inorganic fluoride. While various metallic fluorides such as silver fluoride (AgF) or mercury(II) fluoride (Hg₂F₂) can be used, the process is often carried out with antimony trifluoride (SbF₃), sometimes in the presence of a pentavalent antimony salt which acts as a catalyst. unacademy.com
The general mechanism of the Swarts reaction is a direct displacement of a chlorine atom by a fluoride ion from the fluorinating agent. The reaction is driven by the formation of a more stable metal-chlorine bond. For polychlorinated substrates, the reaction proceeds stepwise, and controlling the stoichiometry and reaction conditions is essential to obtain the desired difluorinated product without over-fluorination.
Catalytic Systems in the Synthesis of Fluorinated Propane Derivatives
The efficiency and selectivity of halogen exchange reactions can be significantly enhanced through the use of catalytic systems. Antimony pentachloride (SbCl₅) is a prominent catalyst in the fluorination of polychlorinated compounds. google.com In the synthesis of fluorinated propanes, a mixture of antimony trifluoride (SbF₃) and chlorine, known as the Swarts reagent, is often utilized. The pentavalent antimony species, generated in situ, facilitates the transfer of fluoride ions to the organic substrate.
The catalytic cycle is believed to involve the formation of an antimony chlorofluoride intermediate. This intermediate then acts as the primary fluorinating agent, exchanging its fluorine atoms for the chlorine atoms on the polychlorinated propane. The catalyst is regenerated in the process, allowing for its use in catalytic amounts. The choice of catalyst and reaction conditions, such as temperature and pressure, plays a critical role in determining the product distribution and yield. For instance, gas-phase fluorination of 1,1,1,3,3-pentachloropropane can be performed in the presence of a fluorination catalyst to yield various fluorinated propenes, which can then be further fluorinated to the desired saturated propane derivative. google.comgoogle.com
| Precursor | Catalyst System | Fluorinating Agent | General Reaction Type | Key Intermediates |
|---|---|---|---|---|
| 1,1,1,3,3-Pentachloropropane | Antimony Pentachloride (SbCl₅) | Hydrogen Fluoride (HF) | Halogen Exchange | Antimony Chlorofluoride Species |
| Polychlorinated Propanes | Antimony Trifluoride (SbF₃) / Chlorine (Cl₂) (Swarts Reagent) | In situ generated Antimony Fluorides | Halogen Exchange (Swarts Reaction) | Pentavalent Antimony Intermediates |
Approaches Involving Allene as a Starting Material
An alternative synthetic strategy for this compound utilizes allene as a starting material. chemicalbook.com This approach involves the direct addition of chlorine and fluorine atoms across the double bonds of the allene molecule.
Reactions of Allene with Chlorine Monofluoride (ClF)
The reaction of allene with chlorine monofluoride (ClF) represents a direct route to dichlorodifluoropropanes. Chlorine monofluoride is a highly reactive interhalogen compound that can add across carbon-carbon double bonds. The addition of two equivalents of ClF to allene would theoretically yield a dichlorodifluoropropane. The regioselectivity of this addition is a critical factor in determining the isomeric purity of the final product. The electrophilic chlorine atom of ClF is expected to add to one of the terminal carbon atoms of the allene, generating a carbocationic intermediate which is then attacked by the fluoride ion. A second addition of ClF would then lead to the saturated product. The precise control of this reaction to selectively form this compound remains a synthetic challenge due to the high reactivity of the reagents and the potential for the formation of multiple isomers.
Influence of Fluoride Sources (e.g., Cesium Fluoride, Sodium Fluoride) on Reaction Selectivity and Yield
In chlorofluorination reactions, the choice of the fluoride source can significantly impact the selectivity and yield of the desired product. While direct reaction with ClF is one approach, alternative methods often involve an electrophilic chlorine source and a separate nucleophilic fluoride source.
Cesium Fluoride (CsF): Cesium fluoride is a highly effective source of fluoride ions due to its high solubility in organic solvents and the "naked" nature of the fluoride anion, which enhances its nucleophilicity. In the context of allene chlorofluorination, CsF could be used in conjunction with an electrophilic chlorine source (e.g., N-chlorosuccinimide) to achieve the desired addition. The high reactivity of the fluoride ion from CsF could potentially lead to higher yields and may influence the regioselectivity of the fluoride attack on the intermediate carbocation.
| Fluoride Source | Key Properties | Potential Impact on Reaction |
|---|---|---|
| Cesium Fluoride (CsF) | High solubility in organic solvents, provides "naked" fluoride ions. | Higher reaction rates and potentially higher yields. May influence regioselectivity due to high nucleophilicity. |
| Sodium Fluoride (NaF) | Lower solubility in organic solvents, less expensive. | Slower reaction rates, may require a phase-transfer catalyst. Potentially higher selectivity due to lower reactivity. |
Alternative Synthetic Pathways and Novel Reaction Design for Dichlorodifluoropropanes
Research into the synthesis of fluorinated organic compounds is an active area, with a continuous search for more efficient, selective, and environmentally benign methods. While the halogen exchange of polychlorinated propanes and addition reactions to allene are established routes, other innovative approaches are being explored.
Novel catalytic systems are a key focus of this research. This includes the development of new transition metal catalysts or organocatalysts that can facilitate C-F bond formation under milder conditions and with greater control over stereochemistry and regioselectivity. mdpi.com For instance, the use of novel fluorinating agents beyond traditional inorganic fluorides is an area of active investigation. Reagents like Selectfluor® offer an electrophilic source of fluorine and could potentially be employed in novel reaction schemes for the synthesis of dichlorodifluoropropanes.
Elucidation of Reaction Mechanisms in Halogenated Alkane Synthesis
The formation of this compound can be achieved through various synthetic pathways, each governed by distinct reaction mechanisms. Key precursors identified in the synthesis of this compound include allene, 1,2,2,3-tetrachloropropane, and 2,3-dichloropropene. The mechanisms involved in the conversion of these precursors to the final product are critical for optimizing reaction conditions and yields.
One notable synthetic approach involves the reaction of allene with chlorine monofluoride (ClF) in the presence of a fluoride salt, such as cesium fluoride (CsF). Research by Arimura, Kurosawa, and Sekiya in 1993 demonstrated a method for the preparation of a related compound, 1-chloro-2,2,3-trifluoropropane (HCFC-253ca), from allene. oup.com While the exact mechanism for the formation of this compound from allene is not definitively established, it is proposed that the reaction may proceed through the attack of nascent fluorine generated from the interaction of ClF and CsF on the allene molecule. oup.com This suggests a complex interplay of halogenation and fluorination steps.
Another potential pathway involves the fluorination of a polychlorinated propane derivative, such as 1,2,2,3-tetrachloropropane, using a fluorinating agent like hydrogen fluoride (HF). This type of reaction, often referred to as a halogen exchange or Swarts reaction, typically proceeds via a nucleophilic substitution mechanism. In this process, the fluoride ion from the fluorinating agent displaces one or more chlorine atoms from the organic substrate. The specific regioselectivity, which dictates the final positions of the fluorine atoms, is influenced by factors such as the stability of carbocation intermediates or the steric accessibility of the carbon atoms.
The general mechanism for the halogenation of alkanes often proceeds through a free-radical chain reaction, particularly when initiated by UV light or heat. wikipedia.orglibretexts.org This mechanism involves three key stages: initiation, propagation, and termination.
Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl₂) to form two halogen radicals. libretexts.org
Propagation: A halogen radical then abstracts a hydrogen atom from the alkane, creating an alkyl radical. This alkyl radical subsequently reacts with another halogen molecule to form the halogenated alkane and a new halogen radical, which continues the chain reaction. libretexts.org
Termination: The chain reaction is terminated when two radicals combine with each other. wikipedia.org
While this free-radical mechanism is fundamental to many halogenation reactions, the synthesis of a mixed dihalide like this compound likely involves more complex or modified pathways to achieve the specific substitution pattern.
Electrophilic halogenation is another important mechanism, particularly in the context of reactions involving unsaturated precursors. In this mechanism, an electrophilic halogen species attacks a region of high electron density, such as a double or triple bond. This often leads to the formation of a carbocation intermediate, which is then attacked by a nucleophile to give the final product. The regioselectivity of such reactions is governed by Markovnikov's rule, which predicts the site of nucleophilic attack based on the stability of the carbocation.
The synthesis of this compound from precursors like 2,3-dichloropropene could potentially involve a combination of electrophilic addition and subsequent halogenation or fluorination steps. The precise sequence and nature of these steps would determine the final isomeric structure.
A 1943 study by Henne and Flanagan in the Journal of the American Chemical Society also provides insights into the synthesis of related fluorinated compounds, which can help in postulating the mechanisms for the formation of this compound.
Detailed mechanistic investigations often employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and computational modeling, to map out the reaction pathways and identify key intermediates and transition states. For the synthesis of this compound, a thorough understanding of these mechanisms is essential for developing efficient and selective synthetic protocols.
Research Findings on Synthetic Methodologies
The following table summarizes findings from key research on the synthesis of halogenated propanes, providing a basis for understanding the formation of this compound.
| Precursor | Reagents | Key Findings | Reference |
| Allene | Chlorine Monofluoride (ClF), Cesium Fluoride (CsF) | The reaction of allene with ClF in the presence of CsF can lead to chlorofluorinated products. The mechanism is suggested to involve the attack of nascent fluorine. | Arimura, Kurosawa, and Sekiya, Chemistry Letters, 1993 oup.com |
| 1,2,2,3-Tetrachloropropane | Hydrogen Fluoride (HF) | Fluorination of polychlorinated alkanes with HF is a known method for producing hydrochlorofluorocarbons. | Henne and Flanagan, Journal of the American Chemical Society, 1943 |
Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Dichloro 2,2 Difluoropropane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1,3-dichloro-2,2-difluoropropane, both fluorine-19 and proton NMR are essential for a comprehensive structural analysis.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) Analysis
¹⁹F-NMR spectroscopy is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. In this compound, the two fluorine atoms are chemically equivalent as they are bonded to the same carbon atom (C2). This equivalence would lead to a single primary signal in the ¹⁹F-NMR spectrum.
The chemical shift of this signal is influenced by the electronegativity of the adjacent chlorine and carbon atoms. Based on typical chemical shift ranges for fluorinated alkanes, the signal for the -CF₂- group in this environment is expected to appear in a specific region of the spectrum. The signal would not be a simple singlet, however. It would be split into a triplet due to coupling with the two equivalent protons on the adjacent C1 and C3 atoms (a ³JFH coupling). The magnitude of this coupling constant would provide valuable information about the dihedral angle between the F-C-C-H bonds.
Predicted ¹⁹F-NMR Data for this compound
| Parameter | Predicted Value | Multiplicity |
| Chemical Shift (δ) | -90 to -120 ppm (relative to CFCl₃) | Triplet (t) |
| ³JFH Coupling Constant | 5 - 15 Hz | - |
Note: The predicted chemical shift is an estimate based on data for similar fluorinated propanes.
Proton Nuclear Magnetic Resonance (¹H-NMR) Applications
The ¹H-NMR spectrum of this compound would provide complementary information to the ¹⁹F-NMR data. The four protons in the molecule are chemically equivalent, located on the two -CH₂Cl groups. Therefore, a single primary signal is expected in the ¹H-NMR spectrum.
This signal's chemical shift would be downfield from that of a simple alkane due to the deshielding effect of the adjacent chlorine atoms. The signal would be split into a triplet by the two neighboring fluorine atoms (a ³JHF coupling). The integration of this signal would correspond to four protons.
Predicted ¹H-NMR Data for this compound
| Parameter | Predicted Value | Multiplicity | Integration |
| Chemical Shift (δ) | 3.5 - 4.5 ppm (relative to TMS) | Triplet (t) | 4H |
| ³JHF Coupling Constant | 5 - 15 Hz | - | - |
Note: The predicted chemical shift is an estimate based on data for similar chlorinated alkanes.
Vibrational Spectroscopy for Conformational and Bonding Analysis
Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, is crucial for investigating the conformational isomers and the nature of chemical bonds within this compound. The molecule can exist in different spatial arrangements due to rotation around the C1-C2 and C2-C3 single bonds. The most stable conformers are likely to be the gauche and anti forms, referring to the relative positions of the two chlorine atoms.
Infrared (IR) Spectroscopic Investigations
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound would be characterized by strong absorptions corresponding to the stretching and bending vibrations of its various bonds.
Key vibrational modes would include:
C-H stretching: Typically observed in the 2900-3000 cm⁻¹ region.
C-F stretching: Strong absorptions expected in the 1000-1200 cm⁻¹ region.
C-Cl stretching: Found in the 600-800 cm⁻¹ region.
CH₂ bending (scissoring): Around 1400-1450 cm⁻¹.
By comparing the experimental spectrum with theoretical calculations for different conformers, it is possible to determine the predominant conformation in the sample and to assign the observed bands to specific vibrational modes of that conformer.
Predicted Major IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch | 2950 - 3050 | Medium |
| CH₂ Scissoring | 1400 - 1450 | Medium |
| C-F Stretch | 1050 - 1200 | Strong |
| C-Cl Stretch | 650 - 800 | Strong |
Raman Spectroscopic Studies
Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While C-F stretching vibrations are strong in the IR spectrum, C-C and C-Cl symmetric stretching vibrations often give rise to strong signals in the Raman spectrum. The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule. For a molecule with a center of symmetry, the rule of mutual exclusion would apply, meaning that vibrations that are IR active are Raman inactive, and vice versa. However, the likely conformers of this compound lack a center of symmetry, so many vibrations will be active in both spectra.
Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak would appear as a cluster of peaks with a characteristic intensity ratio, which can confirm the number of chlorine atoms in the molecule.
The fragmentation of the molecular ion would likely proceed through the loss of stable neutral molecules or radicals. Common fragmentation pathways for halogenated alkanes include the loss of a halogen atom (Cl• or F•) or a hydrogen halide molecule (HCl or HF). The cleavage of carbon-carbon bonds would also occur.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Identity of Fragment |
| 148/150/152 | [C₃H₄Cl₂F₂]⁺ (Molecular Ion) |
| 113/115 | [C₃H₄ClF₂]⁺ (Loss of Cl) |
| 93/95 | [C₂H₂ClF₂]⁺ (Loss of CH₂Cl) |
| 77/79 | [CHCl₂]⁺ |
| 63 | [CH₂F₂]⁺ |
| 49/51 | [CH₂Cl]⁺ |
Note: The m/z values are given for the most abundant isotopes. The presence of chlorine isotopes will result in characteristic peak clusters. The analysis of these fragments helps to piece together the structure of the original molecule.
Photoionization Mass Spectrometry Techniques
Photoionization mass spectrometry (PIMS) offers a powerful tool for the analysis of organic molecules, often providing softer ionization than conventional electron impact (EI) ionization, which can lead to a more prominent molecular ion peak and less extensive fragmentation. This characteristic is particularly advantageous for the structural confirmation of compounds like this compound.
While specific photoionization studies on this compound are not extensively documented in publicly available literature, the behavior of analogous halogenated propanes under photoionization can provide significant insights. For instance, studies on propane (B168953) and its derivatives using vacuum ultraviolet (VUV) radiation have demonstrated that the ionization energy and fragmentation patterns are highly dependent on the molecular structure and the energy of the incident photons. nih.gov
In a hypothetical PIMS analysis of this compound, a monochromatized VUV light source, such as a synchrotron or a rare-gas resonance lamp (e.g., krypton lamp providing 10.0 eV and 10.6 eV photons), would be utilized to ionize the sample molecules. nih.gov The resulting ions would then be analyzed by a mass spectrometer, typically a time-of-flight (TOF) or quadrupole analyzer.
Expected Fragmentation Pattern:
The fragmentation of this compound in PIMS would be expected to proceed through several key pathways, influenced by the relative strengths of the C-C, C-H, C-Cl, and C-F bonds. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) would result in characteristic isotopic patterns for chlorine-containing fragments. youtube.com
A simplified, hypothetical fragmentation table based on the principles of mass spectrometry is presented below:
| Fragment Ion | m/z (for ³⁵Cl) | Possible Origin |
| [C₃H₄Cl₂F₂]⁺ | 148 | Molecular Ion |
| [C₃H₄ClF₂]⁺ | 113 | Loss of a Cl radical |
| [CH₂Cl]⁺ | 49 | Cleavage of the C-C bond |
| [CF₂CH₂Cl]⁺ | 99 | Cleavage of the C-C bond |
| [C₂H₂F₂]⁺ | 64 | Rearrangement and loss of CH₂Cl₂ |
Note: The m/z values will shift for fragments containing the ³⁷Cl isotope.
The relative intensities of these fragments would provide crucial information about the stability of the different parts of the molecule. The molecular ion peak, [C₃H₄Cl₂F₂]⁺, is expected to be more abundant in PIMS compared to EI-MS, aiding in the unambiguous determination of the molecular weight.
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are indispensable for determining the purity of this compound and for separating it from its isomers, such as 1,1-dichloro-2,2-difluoropropane (B75328) or 1,2-dichloro-1,1-difluoropropane.
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is the premier technique for the analysis of volatile halogenated compounds.
A typical GC-MS analysis of this compound would involve injecting a vaporized sample into a heated capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column walls and the mobile carrier gas (e.g., helium or nitrogen). The choice of the stationary phase is critical for achieving good resolution. A non-polar or mid-polar stationary phase, such as a polysiloxane-based polymer, would likely be effective.
The effluent from the GC column is then introduced into the ion source of a mass spectrometer. Electron ionization is commonly used in standard GC-MS systems, which would lead to more extensive fragmentation compared to PIMS. However, the resulting mass spectrum provides a reproducible "fingerprint" that is highly useful for identification when compared against a spectral library.
A hypothetical table of GC parameters for the analysis of this compound is provided below:
| Parameter | Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Analyzer | Quadrupole or Time-of-Flight |
| Detector | Electron Multiplier |
This method would be suitable for quantifying the purity of a this compound sample and for detecting the presence of related impurities.
The separation of closely related isomers, such as different positional isomers of dichlorodifluoropropane, often requires high-resolution chromatographic techniques. The use of longer capillary columns (e.g., 60 m or 100 m) with a smaller internal diameter can significantly enhance separation efficiency.
Furthermore, specialized stationary phases can be employed to exploit subtle differences in the volatility and polarity of the isomers. For halogenated compounds, stationary phases with specific selectivities, such as those with phenyl or trifluoropropyl functional groups, can provide improved resolution.
In cases where co-elution is still a problem, multidimensional gas chromatography (GCxGC) can be employed. This powerful technique utilizes two columns with different stationary phases connected by a modulator. The effluent from the first column is trapped in small fractions and then rapidly re-injected onto the second, shorter column for a fast separation. This results in a two-dimensional chromatogram with greatly enhanced peak capacity, allowing for the separation of complex mixtures of isomers that would be unresolved by a single-column system.
While specific applications of these high-resolution techniques to this compound are not readily found in literature, their successful application to other complex mixtures of halogenated hydrocarbons demonstrates their potential for the stringent purity assessment and isomer-specific analysis of this compound. cdc.gov
Computational Chemistry and Theoretical Studies of 1,3 Dichloro 2,2 Difluoropropane
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These methods, ranging from high-accuracy ab initio techniques to more computationally efficient Density Functional Theory (DFT), provide a detailed picture of the molecule's characteristics at the atomic level.
Ab Initio Methods for Equilibrium Structure Determination (e.g., CCSD(T))
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy for determining molecular structures. The Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method, often considered the "gold standard" in computational chemistry, is particularly reliable for obtaining precise equilibrium geometries.
Density Functional Theory (DFT) Applications to Halogenated Propane (B168953) Systems
Density Functional Theory (DFT) has become a widely used tool for the computational study of a vast array of chemical systems, including halogenated propanes. DFT methods offer a favorable balance between computational cost and accuracy, making them suitable for exploring the properties of larger and more complex molecules. Various functionals within DFT can be employed to investigate the electronic structure and geometry of 1,3-dichloro-2,2-difluoropropane.
DFT calculations would be instrumental in optimizing the geometry of this compound and analyzing its electronic properties, such as the molecular electrostatic potential and atomic charges. These calculations would reveal the electron distribution within the molecule, highlighting the electrophilic and nucleophilic regions, which are crucial for understanding its reactivity.
Conformational Analysis and Energy Landscape Mapping
The presence of single bonds in this compound allows for rotation around the carbon-carbon bonds, leading to different spatial arrangements of the atoms, known as conformations or rotational isomers (rotamers). Understanding the relative energies of these conformers and the barriers to their interconversion is key to describing the molecule's dynamic behavior.
Rotational Isomerism and Interconversion Barriers
The rotation around the C1-C2 and C2-C3 bonds in this compound gives rise to a complex potential energy surface with several minima corresponding to stable conformers. The relative orientation of the C-Cl and C-F bonds is a primary determinant of the conformational preferences.
Studies on the analogous 1,3-difluoropropane (B1362545) have shown that the gauche-gauche (gg) conformation is the most stable in the gas phase. nih.gov This preference is attributed to stabilizing interactions. However, the presence of the bulkier chlorine atoms and the additional geminal fluorine atoms in this compound would significantly alter the conformational landscape. Steric repulsion between the halogen atoms would play a more dominant role. The most stable conformers would likely be those that minimize the steric hindrance between the large chlorine atoms and the fluorine atoms.
The energy barriers to interconversion between these conformers are also of significant interest. These barriers determine the rate at which the molecule can switch between different conformations. While specific values for this compound are not available, data from related halogenated alkanes suggest that these barriers are typically on the order of a few kcal/mol. Computational methods like DFT are well-suited for mapping the potential energy surface and calculating these rotational barriers.
Analysis of Intramolecular Interactions and Bond Properties
The substitution of hydrogen atoms with halogens has a profound impact on the geometry and electronic structure of the propane backbone. These changes are a result of a combination of steric and electronic effects.
Impact of Halogen Substitution on Carbon-Carbon and Carbon-Halogen Bond Lengths
The introduction of fluorine and chlorine atoms to the propane structure leads to predictable changes in bond lengths. A CCSD(T) study on 2,2-difluoropropane (B1294401) revealed that the C-C bond length is significantly shorter than in propane. mdpi.com This shortening is attributed to the high electronegativity of the fluorine atoms, which withdraw electron density from the carbon atoms, leading to a stronger and shorter C-C bond.
Below is a comparative table of selected bond lengths in propane and 2,2-difluoropropane based on computational studies, which can provide an indication of the expected trends in this compound.
| Bond | Propane (Calculated, Å) | 2,2-Difluoropropane (Calculated, Å) |
| C-C | 1.526 | 1.514 |
| C-H (avg) | 1.094 | - |
| C-F | - | 1.365 |
| Data for propane and 2,2-difluoropropane from a CCSD(T) study. mdpi.com |
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the electron density of a chemical system, providing insights into the nature of chemical bonds. This method, developed by Richard Bader, partitions the electron density of a molecule into atomic basins, allowing for the quantitative characterization of atomic and bond properties. Key parameters derived from QTAIM analysis include the electron density (ρ) at the bond critical point (BCP), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)). These parameters help to distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions.
For this compound, a detailed QTAIM analysis would elucidate the nature of its intramolecular interactions, such as the C-C, C-H, C-Cl, and C-F bonds. The electron density at the BCPs would quantify the strength of these bonds, while the Laplacian would indicate whether electron density is concentrated or depleted at the critical point, distinguishing covalent from non-covalent interactions.
Despite the utility of this approach, a thorough search of scientific literature has not revealed specific studies that have applied QTAIM to characterize the bonding in this compound. Therefore, no data tables of QTAIM parameters for this compound can be provided at this time.
Prediction of Spectroscopic Parameters and Vibrational Frequencies
Computational chemistry provides essential tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Theoretical calculations, typically using methods like Density Functional Theory (DFT) or ab initio approaches (such as Hartree-Fock or Møller-Plesset perturbation theory), can be employed to determine the optimized geometry of a molecule and to calculate its vibrational frequencies. These calculated frequencies correspond to the fundamental modes of vibration and can be compared with experimental infrared (IR) and Raman spectra.
A computational study of this compound would involve optimizing its three-dimensional structure and then performing a frequency calculation. The results would provide a set of vibrational modes, their corresponding frequencies (typically in cm⁻¹), and their IR intensities and Raman activities. This information is invaluable for interpreting experimental spectra and for understanding the molecule's dynamic behavior.
However, a comprehensive review of published research has found no specific computational studies detailing the predicted spectroscopic parameters and vibrational frequencies for this compound. As such, a data table of its calculated vibrational frequencies cannot be presented.
Thermochemical Properties and Reaction Energetics via Computational Approaches
Computational methods are widely used to predict the thermochemical properties of chemical compounds, such as the enthalpy of formation, entropy, and heat capacity. High-level ab initio methods, like the G* series (e.g., G3, G4) or composite methods (e.g., CBS-QB3, W1), can provide highly accurate thermochemical data that may be difficult or hazardous to obtain experimentally. These calculations are crucial for understanding the stability and reactivity of a compound. Furthermore, these approaches can be used to calculate the energetics of chemical reactions, including activation energies and reaction enthalpies, providing insight into reaction mechanisms and kinetics.
For this compound, computational studies could determine its standard enthalpy of formation, which is a key measure of its thermodynamic stability. Additionally, the energetics of its potential decomposition pathways or reactions with atmospheric species could be investigated.
While some computational data on related properties exist, such as a calculated radiative efficiency value, specific, in-depth computational studies on the thermochemical properties and reaction energetics of this compound are not available in the public scientific literature. Therefore, a data table of its computed thermochemical properties cannot be provided.
Chemical Reactivity and Transformation Mechanisms of 1,3 Dichloro 2,2 Difluoropropane
Nucleophilic Substitution Reactions and Kinetic Studies
The reactivity of 1,3-dichloro-2,2-difluoropropane towards nucleophiles is a critical aspect of its chemical profile, yet specific studies detailing these reactions are not readily found. In theory, the primary carbon atoms bonded to chlorine are susceptible to nucleophilic attack, proceeding through either an Sₙ1 or Sₙ2 mechanism. The presence of the electron-withdrawing fluorine atoms on the adjacent carbon would be expected to influence the reaction rate, potentially deactivating the molecule towards Sₙ1 pathways by destabilizing a potential carbocation intermediate and sterically hindering the backside attack required for an Sₙ2 reaction.
However, without experimental data, any discussion on reaction kinetics, solvent effects, or the relative reactivity of different nucleophiles remains speculative. There are no available published kinetic studies that provide rate constants or activation parameters for the substitution reactions of this compound.
Elimination Reactions: Regioselectivity and Stereochemical Outcomes
Elimination reactions of this compound, typically induced by a strong base, would be expected to yield halo-substituted propenes. The regioselectivity of such a reaction would depend on the relative acidity of the protons on the carbon atoms adjacent to the chlorine atoms. The stereochemical outcome, whether the E or Z isomer is preferentially formed, would be dictated by the reaction mechanism (E1, E2, or E1cB) and the steric and electronic environment of the transition state.
Information regarding the specific conditions required for elimination, the preferred bases, and the resulting product distribution for this compound is not documented in available research.
Oxidation and Reduction Pathways
The oxidation of this compound would likely require harsh conditions due to the presence of electron-withdrawing halogens, which render the C-H bonds less susceptible to oxidation. Potential products could include carboxylic acids or other oxygenated species, but no specific oxidation studies have been reported.
Conversely, reduction of the carbon-chlorine bonds is a more plausible transformation. Catalytic hydrogenation or the use of reducing agents like metal hydrides could potentially lead to the sequential or complete removal of the chlorine atoms. A patent for a related process suggests that hydrogenolysis of similar compounds can be achieved using catalysts such as platinum group elements. google.com However, specific details and data for the reduction of this compound are not provided.
Photochemical Reactivity and Radical-Mediated Processes
The carbon-chlorine bonds in this compound are expected to be the most photolabile sites within the molecule. Upon exposure to ultraviolet (UV) radiation, homolytic cleavage of a C-Cl bond could generate a dichlorodifluoropropyl radical. This radical could then participate in a variety of subsequent reactions, including hydrogen abstraction from a solvent, reaction with oxygen to form peroxy radicals, or further fragmentation.
Despite the theoretical potential for rich photochemical reactivity, no specific studies on the photolysis or radical-mediated processes of this compound have been found in the surveyed literature.
Environmental Chemistry and Atmospheric Fate Research of 1,3 Dichloro 2,2 Difluoropropane
Assessment of Radiative Efficiency and Global Warming Potential
The impact of a greenhouse gas on climate is determined by its ability to absorb infrared radiation and its atmospheric lifetime. These factors are quantified by its radiative efficiency and global warming potential (GWP).
A calculated radiative efficiency of 0.0946 W m⁻² ppb⁻¹ has been reported for 1,3-dichloro-2,2-difluoropropane. Radiative efficiency is a measure of the change in radiative forcing at the top of the atmosphere per unit change in the atmospheric concentration of a gas.
The Global Warming Potential (GWP) is an index that compares the warming effect of a gas to that of carbon dioxide (CO₂) over a specific time horizon, typically 100 years. While a specific GWP for this compound has not been found in the reviewed literature, it is expected to be significant, as is typical for HCFCs, due to their strong absorption in the atmospheric infrared window. For context, other HCFCs have 100-year GWPs that can be hundreds or even thousands of times greater than that of CO₂.
Interactive Data Table: Radiative Properties of this compound
| Property | Value | Unit |
| Radiative Efficiency | 0.0946 | W m⁻² ppb⁻¹ |
| Global Warming Potential (100-year) | Data not available | - |
Ozone Depletion Potential Modeling and Stratospheric Impact Studies
Hydrochlorofluorocarbons were developed as transitional replacements for the more potent ozone-depleting CFCs. Their potential to destroy stratospheric ozone is significantly lower than that of CFCs because their atmospheric lifetimes are shorter, meaning a smaller fraction of the emitted substance reaches the stratosphere.
The Ozone Depletion Potential (ODP) is a relative measure of the ability of a substance to destroy stratospheric ozone, with CFC-11 assigned an ODP of 1.0. The ODP of a particular HCFC is influenced by its atmospheric lifetime and the number of chlorine atoms in the molecule.
Specific ODP modeling studies for this compound were not found in the available literature. However, as an HCFC containing two chlorine atoms, it will have a non-zero ODP. The ODPs of most HCFCs are in the range of 0.005 to 0.2. Given its atmospheric lifetime, it is expected that this compound would have an ODP within this range. The chlorine atoms can be released in the stratosphere through photolysis and reaction with atomic oxygen, subsequently participating in catalytic ozone destruction cycles.
Environmental Transport and Distribution Modeling
The movement and distribution of this compound in the environment are governed by its physical and chemical properties, including its volatility.
Volatilization is the process by which a substance evaporates from a solid or liquid phase into the gaseous phase. For a compound released into water or soil, volatilization into the atmosphere can be a significant transport pathway. The tendency of a chemical to volatilize from water is described by its Henry's Law constant.
Specific data on the Henry's Law constant for this compound were not found. However, halogenated hydrocarbons with similar structures are generally volatile. For instance, the related compound 1,3-dichloropropene is known to volatilize from soil. Given the physical properties of this compound, it is expected to have a relatively high vapor pressure and low water solubility, suggesting that volatilization from water and soil surfaces would be a significant environmental transport process. Once in the atmosphere, its fate is governed by the degradation pathways discussed above.
Potential for Leaching and Groundwater Mobility
The potential for a chemical to leach through the soil profile and contaminate groundwater is influenced by its persistence in soil, its tendency to adsorb to soil particles, and its water solubility. For this compound, a comprehensive assessment of its leaching and groundwater mobility is challenging due to the limited availability of specific experimental data on its environmental fate.
Key parameters used to predict the mobility of a substance in soil include the soil sorption coefficient (Koc) and its water solubility. The soil sorption coefficient is a measure of a chemical's tendency to bind to soil organic matter. A low Koc value generally indicates a higher potential for mobility. Similarly, higher water solubility can contribute to a greater likelihood of leaching.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C3H4Cl2F2 |
| Molecular Weight | 148.97 g/mol |
| Density | 1.414 g/mL |
| Boiling Point | 96 °C |
| Refractive Index | 1.396 |
Biotransformation and Microbial Degradation Research
The biotransformation and microbial degradation of a chemical compound are critical processes that determine its persistence in the environment. These processes involve the alteration of the compound's structure by microorganisms, which can lead to its complete mineralization to harmless substances.
Research into the microbial degradation of halogenated hydrocarbons has shown that the presence and position of halogen atoms on the molecule significantly influence its susceptibility to microbial attack. Generally, chlorinated and fluorinated compounds can be degraded under both aerobic and anaerobic conditions, although the specific pathways and microorganisms involved vary widely.
In the context of this compound, there is a notable lack of specific research on its biotransformation and microbial degradation. Searches of scientific databases and literature have not yielded studies that identify specific microbial strains capable of degrading this compound, nor have any metabolic pathways been elucidated for its breakdown.
While research on other chlorinated propanes, such as 1,2-dichloropropane (B32752) and 1,2,3-trichloropropane, has identified dehalogenase enzymes and both aerobic and anaerobic degradation pathways, it is not scientifically sound to directly extrapolate these findings to this compound due to the presence of fluorine atoms and the specific isomeric structure. The carbon-fluorine bond is exceptionally strong, which can make fluorinated compounds more resistant to microbial degradation compared to their chlorinated counterparts.
Therefore, without dedicated research, the potential for and mechanisms of biotransformation and microbial degradation of this compound in various environmental compartments remain unknown.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Chemical Intermediate in Fluorochemical Production
1,3-Dichloro-2,2-difluoropropane serves as a significant intermediate in the synthesis of various fluorochemicals. The presence of reactive chlorine atoms allows for their substitution by fluorine through halogen exchange (halex) reactions, a common strategy in the fluorochemical industry. google.comwikipedia.org This process enables the introduction of additional fluorine atoms into the molecule, leading to the formation of more highly fluorinated compounds.
The transformation of this compound is a key step in creating value-added products within the broader fluorochemical supply chain. This chain begins with the mining of fluorite (CaF2), which is then converted to hydrofluoric acid (HF), the primary fluorinating agent for many processes. wikipedia.org Intermediates like this compound are then synthesized and subsequently modified to produce a diverse range of fluorinated materials, including polymers and specialty chemicals. wikipedia.org
Synthesis of Novel Fluorinated Derivatives and Specialty Chemicals
The chemical reactivity of this compound makes it a valuable precursor for a variety of novel fluorinated derivatives. The two chlorine atoms can be replaced in a stepwise or simultaneous manner, allowing for precise control over the final product's structure and properties.
One significant application is in the creation of fluorinated cyclopropane (B1198618) derivatives. nih.govbeilstein-journals.org These small, strained ring systems are of interest in medicinal chemistry and materials science due to their unique conformational properties. The reaction of this compound with appropriate reagents can lead to the formation of a three-membered ring, incorporating the difluoromethylene (-CF2-) group. nih.gov
Furthermore, this compound can be used to synthesize other specialty chemicals. For instance, dehydrohalogenation reactions can introduce double bonds, creating fluorinated alkenes. These alkenes are themselves versatile intermediates, capable of undergoing various addition reactions to generate a wide range of functionalized fluorochemicals. The selective replacement of chlorine with other functional groups opens up pathways to ethers, esters, and amines containing the 2,2-difluoropropane (B1294401) backbone.
Exploration as a Precursor for Advanced Polymeric Materials
The difunctional nature of this compound, with its two chlorine atoms, makes it a candidate for investigation as a monomer in the synthesis of advanced polymeric materials. In principle, it can undergo polycondensation reactions with other difunctional monomers to create new classes of fluorinated polymers.
Research in this area explores the potential for creating polymers with enhanced thermal stability, chemical resistance, and specific dielectric properties, characteristics often associated with fluorinated materials. The incorporation of the gem-difluoro group (-CF2-) into a polymer backbone can significantly alter its physical and chemical properties compared to its non-fluorinated counterparts. These polymers could find applications in high-performance coatings, seals, and membranes where durability and resistance to harsh environments are critical.
Research into its Potential as a Component in Refrigerant or Propellant Alternatives (Focus on R&D)
The field of refrigerants and propellants is under constant evolution, driven by the need to replace substances with high global warming potential (GWP) and ozone depletion potential (ODP). Hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) were developed as replacements for chlorofluorocarbons (CFCs). wikipedia.org
This compound, identified in some contexts as HCFC-252caca, belongs to the HCFC class of compounds. nih.gov As such, it has been a subject of research and development in the search for alternatives to older refrigerants. Its thermodynamic properties are evaluated to determine its suitability for various cooling and aerosol applications. However, like other HCFCs, its use is subject to international agreements like the Montreal Protocol, which mandates the phase-out of ozone-depleting substances. wikipedia.org Therefore, its role is primarily confined to research and development as a transitional substance or as a reference compound in the development of new, more environmentally benign alternatives.
Use as a Specialized Solvent in Chemical Processes
The physical properties of this compound, such as its boiling point, density, and polarity, make it a candidate for use as a specialized solvent in certain chemical processes. Its ability to dissolve a range of organic compounds, coupled with its chemical inertness under specific conditions, can be advantageous.
In particular, fluorinated solvents are often employed in reactions involving fluorinated reagents or substrates, following the principle of "like dissolves like." It can serve as a reaction medium for polymerizations, halogen exchange reactions, or other transformations where precise control over solubility and reaction conditions is necessary. For example, related dichloropropanes are noted for their use as solvents for resins and in the manufacture of lacquers. nih.gov While not as common as more conventional solvents, its use in niche applications where its specific properties are required remains a possibility in industrial and laboratory settings.
Table of Mentioned Chemical Compounds
| Chemical Name | IUPAC Name | Other Names/Synonyms | Molecular Formula |
| This compound | This compound | HCFC-252caca | C₃H₄Cl₂F₂ |
| 1,3-Dichloropropane (B93676) | 1,3-dichloropropane | Trimethylene dichloride | C₃H₆Cl₂ |
| 1,3-Dichloro-2-propanol | 1,3-dichloropropan-2-ol | 1,3-DCP, α,γ-Dichlorohydrin | C₃H₆Cl₂O |
| 1,1-Dichloro-2,2-difluoropropane (B75328) | 1,1-dichloro-2,2-difluoropropane | HCFC-252cb | C₃H₄Cl₂F₂ |
| 1,3-Dichloro-2-fluoropropane (B3057497) | 1,3-dichloro-2-fluoropropane | HCFC-261ea | C₃H₅Cl₂F |
| 1,3-Dichloropropene | 1,3-dichloroprop-1-ene | Telone | C₃H₄Cl₂ |
| Epichlorohydrin | (chloromethyl)oxirane | C₃H₅ClO | |
| Hydrofluoric Acid | Fluorane | HF | |
| Fluorite | Calcium fluoride | CaF₂ | |
| 1,1,2-Trichloro-1,2,2-trifluoroethane | 1,1,2-trichloro-1,2,2-trifluoroethane | CFC-113, Freon 113 | C₂Cl₃F₃ |
| 1,3-Dichloro-1,1,2,2,3-pentafluoropropane | 1,3-dichloro-1,1,2,2,3-pentafluoropropane | HCFC-225cb | C₃HCl₂F₅ |
| 1,2,3-Trichloropropane | 1,2,3-trichloropropane | Allyl trichloride | C₃H₅Cl₃ |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,3-Dichloro-2,2-difluoropropane, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via hydrofluorination of chloro-trifluoropropene derivatives using antimony pentachloride-based catalysts. Key parameters include catalyst composition (e.g., 25–99.9% SbCl₅ with Lewis acid additives), temperature gradients, and stoichiometric ratios of hydrogen fluoride . Optimization requires factorial design experiments to isolate variables like pressure (10–50 bar) and reaction time (2–24 hrs). Gas chromatography-mass spectrometry (GC-MS) is recommended for purity assessment .
Q. How can spectroscopic techniques distinguish this compound from structurally similar halogenated propanes?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy at 400 MHz resolves structural ambiguities:
- ¹⁹F NMR : Distinct chemical shifts for CF₂ groups (~-120 ppm) vs. CF₃ (~-70 ppm).
- ¹H NMR : Splitting patterns for CH₂Cl groups (δ 3.8–4.2 ppm).
Pair with infrared spectroscopy (IR) to confirm C-Cl (550–750 cm⁻¹) and C-F (1000–1400 cm⁻¹) stretching modes. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺ at m/z 168.96 .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to respiratory and dermal toxicity risks (GHS Category 2). Monitor airborne concentrations via workplace air sampling (GBZ/T 160.1 standards) and implement engineering controls like closed-system processing. Store in inert, fluoropolymer-lined containers to prevent degradation .
Advanced Research Questions
Q. How do competing reaction pathways influence the yield of this compound during catalytic hydrofluorination?
- Methodological Answer : Competing pathways include over-fluorination (yielding perfluorinated byproducts) and isomerization (e.g., 1,2-dichloro isomers). Use kinetic modeling (e.g., Arrhenius plots) to quantify activation energies for each pathway. Retrosynthetic AI tools (e.g., Template_relevance Reaxys) predict dominant routes under varying HF:SbCl₅ ratios. Suppress side reactions via selective catalyst poisoning (e.g., metal fluorides) .
Q. What theoretical frameworks explain the electronic effects of fluorine substitution on the reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal fluorine’s electron-withdrawing effect stabilizes transition states in SN2 reactions. Compare with conceptual frameworks like Bent’s rule or Hammett substituent constants (σₚ for -F = +0.06). Experimental validation via kinetic isotope effects (KIEs) quantifies charge redistribution during bond cleavage .
Q. How can factorial design resolve contradictions in reported thermodynamic properties of this compound?
- Methodological Answer : Apply a 2³ factorial design to isolate factors causing discrepancies in enthalpy of vaporization (ΔHvap) or heat capacity (Cp). Variables include measurement techniques (DSC vs. calorimetry), sample purity (>95% vs. technical grade), and calibration standards. Use ANOVA to identify significant interactions (p < 0.05) and publish uncertainty budgets .
Q. What methodologies validate the environmental degradation pathways of this compound in aqueous systems?
- Methodological Answer : Conduct hydrolysis studies under controlled pH (3–11) and temperature (20–60°C). Analyze degradation products via LC-QTOF-MS to detect intermediates like 2,2-difluoropropane-1,3-diol. Compare experimental half-lives (t₁/₂) with computational predictions (EPI Suite). Use isotopically labeled analogs (¹³C/²H) to trace reaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
